The Fluorine Effect: Physicochemical Profiling of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine
The Fluorine Effect: Physicochemical Profiling of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine
Topic: Physicochemical Properties of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Pharmacophore of Choice
In the landscape of modern CNS drug discovery, the 4-(trifluoromethyl)-1,3-oxazin-2-amine scaffold (often utilized in its 5,6-dihydro-4H form) has emerged as a "privileged structure," particularly in the pursuit of
This guide analyzes the physicochemical behavior of this heterocyclic moiety.[1][2][3][4] Unlike standard cyclic guanidines, which are often too basic (pKa > 12) for effective blood-brain barrier (BBB) penetration, the strategic incorporation of the trifluoromethyl (
Molecular Identity & Structural Dynamics
Nomenclature and Tautomerism
While formally designated as 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine , the compound exists in a dynamic equilibrium. In solution, particularly under physiological conditions, the structure oscillates between the amino and imino tautomers.
-
Amino Form: 2-amino-4-(trifluoromethyl)-...[7]
-
Imino Form: 2-imino-4-(trifluoromethyl)-...
In the context of drug development (e.g., BACE1 inhibitors like Verubecestat analogs), the scaffold is most commonly encountered as the 5,6-dihydro-4H derivative. The fully unsaturated 2H-1,3-oxazine core is synthetically challenging and less stable due to anti-aromatic character or high reactivity; thus, this guide focuses on the stable, pharmaceutically relevant dihydro scaffold.
The Electronic Impact of the Group
The trifluoromethyl group is a strong electron-withdrawing group (EWG) via induction (-I effect).[5]
-
Basicity Modulation: The
group pulls electron density away from the guanidine-like system (N-C(=N)-O).[5] This destabilizes the protonated conjugate acid, thereby lowering the pKa . -
Lipophilicity: The high C-F bond strength and low polarizability of the fluorine atoms increase the partition coefficient (LogP), facilitating membrane permeability.[5]
Physicochemical Properties Profile
The following data represents the consensus values for the 5,6-dihydro-4H analog, which serves as the primary model for this chemical space in medicinal chemistry.
Table 1: Key Physicochemical Parameters
| Property | Typical Value / Range | Mechanistic Implication |
| Molecular Weight | ~168.12 Da (Core) | Fragment-like; allows room for side-chain elaboration. |
| pKa (Conjugate Acid) | 6.8 – 7.8 | CRITICAL: Allows neutral species existence at pH 7.4, enabling BBB crossing.[5] Unsubstituted analogs have pKa > 10.[5] |
| LogP (Octanol/Water) | 1.2 – 1.8 | Moderate lipophilicity; optimal for CNS exposure without excessive non-specific binding.[5] |
| TPSA | ~50–60 | Within the "Golden Triangle" for CNS penetration (< 90 |
| H-Bond Donors | 2 (Exocyclic | Critical for active site engagement (e.g., Asp dyad in aspartyl proteases).[5] |
| H-Bond Acceptors | 3 (Ring N, O, F) | Fluorine can act as a weak acceptor in specific hydrophobic pockets. |
Mechanistic Insight: The pKa Tuning Workflow
The success of this scaffold relies on the precise modulation of basicity.[5] The following diagram illustrates the causality between the
Figure 1: The "Fluorine Effect" cascade.[5] The introduction of the trifluoromethyl group is the specific architectural choice that shifts the molecule from a peripheral agent to a CNS-penetrant lead.
Experimental Protocols
Synthesis of the 4-(Trifluoromethyl)-5,6-dihydro-1,3-oxazin-2-amine Core
Context: This protocol is adapted from high-impact BACE1 inhibitor synthesis routes (e.g., Hilpert et al., J. Med. Chem.).[1][4][5][6][8][9][10][11][12][13][14] It utilizes a cyclization strategy involving an amino-alcohol intermediate.[15][16]
Reagents:
-
Precursor: 4,4,4-Trifluoro-3-hydroxybutanamine (derived from trifluoroacetoacetate reduction).
-
Cyclizing Agent: Cyanogen Bromide (BrCN).[5]
-
Solvent: Ethanol (EtOH) or Isopropanol.[5]
Protocol:
-
Preparation: Dissolve 4,4,4-trifluoro-3-hydroxybutanamine (1.0 eq) in absolute EtOH (0.5 M concentration).
-
Activation: Cool the solution to 0°C. Add Cyanogen Bromide (1.1 eq) portion-wise. Caution: BrCN is highly toxic; use a fume hood.[5]
-
Cyclization: Allow the mixture to warm to room temperature (22°C) and stir for 12–16 hours. The reaction proceeds via the formation of a guanidine intermediate which undergoes intramolecular O-attack.
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: The residue is typically a hydrobromide salt.[5] Neutralize with saturated aqueous
and extract with Ethyl Acetate (EtOAc).[5] -
Validation: Verify structure via
-NMR (characteristic singlet around -75 to -80 ppm) and MS (M+1 peak).
Determination of pKa (Potentiometric Titration)
Context: Accurate pKa measurement is essential to validate the "tuning" effect of the
Methodology:
-
System: SiriusT3 or equivalent potentiometric titrator.
-
Solvent: 0.15 M KCl (aq) at 25°C. Co-solvent (Methanol) may be required if solubility is < 0.1 mg/mL, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.[5]
-
Procedure:
-
Dissolve 1–2 mg of the compound in the assay buffer.
-
Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.[5]
-
Analysis: Calculate pKa using the inflection point of the buffer capacity curve.
-
Acceptance Criteria: The pKa should fall between 6.5 and 8.0. Values > 9.0 indicate failure of the electronic withdrawal effect (impurity or incorrect synthesis).[5]
-
Synthetic Pathway Visualization[6]
The following diagram outlines the retrosynthetic logic and forward synthesis for accessing this scaffold.
Figure 2: Synthetic route highlighting the critical cyclization step utilizing Cyanogen Bromide to form the guanidine-oxazine core.[5]
References
-
Hilpert, H., et al. (2013).[5]
-Secretase (BACE1) Inhibitors with High In Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer’s Disease.[5] Journal of Medicinal Chemistry, 56(10), 3980–3995.[5]-
[5]
- Significance: Definitive work establishing the -oxazine scaffold for pKa modulation and CNS penetr
-
-
Stamford, A. W., et al. (2012).[5][17] Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor That Affords Robust CNS A
Reduction.[1][2][4][11][17] ACS Medicinal Chemistry Letters, 3(11), 897–902.[5][17]-
[5]
- Significance: Discusses the structural optimization of iminopyrimidinone and oxazine bioisosteres.
-
-
Moe, S. T., et al. (2015).[2][5] 1,4-Oxazine
-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads.[1] Journal of Medicinal Chemistry, 58(24), 9562–9577.[5]-
[5]
- Significance: Provides comparative physicochemical data between different oxazine isomers and the effect of pKa on efflux.
-
-
PubChem Compound Summary. (n.d.). 2-(Dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one (Analogous Structure).
-
[5]
- Significance: Database entry for structural analogs confirming calcul
-
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